3,4-Bis-benzyloxy-benzaldehyde oxime
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Overview
Description
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.3805 . This compound is characterized by the presence of an oxime functional group attached to a benzaldehyde moiety, which is further substituted with two phenylmethoxy groups at the 3 and 4 positions of the benzene ring.
Preparation Methods
The synthesis of Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime typically involves the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime .
Chemical Reactions Analysis
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethoxy groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime can be compared with similar compounds such as:
3,4-Bis(benzyloxy)benzaldehyde: This compound lacks the oxime group and has different reactivity and applications.
[3,4-Bis(benzyloxy)phenyl]boronic acid: This compound contains a boronic acid group instead of an oxime, leading to different chemical properties and uses.
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2 |
InChI Key |
BTTPSAYYBOVDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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